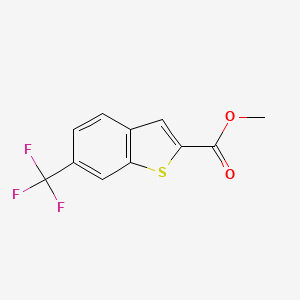

Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2S/c1-16-10(15)9-4-6-2-3-7(11(12,13)14)5-8(6)17-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWPUCBUPABCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594801 | |

| Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863118-41-6 | |

| Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate from 4-fluoro-3-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical research and development. The described two-step synthetic pathway commences with the readily available starting material, 4-fluoro-3-(trifluoromethyl)benzaldehyde. The synthesis leverages a robust nucleophilic aromatic substitution followed by an efficient intramolecular cyclization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical process parameters to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

The benzothiophene scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and pharmaceutical agents.[1][2] The specific target molecule, this compound, incorporates a trifluoromethyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. This guide outlines a logical and efficient synthetic strategy starting from 4-fluoro-3-(trifluoromethyl)benzaldehyde.

The synthetic approach is bifurcated into two primary stages:

-

Nucleophilic Aromatic Substitution (SNA r): Introduction of the sulfur atom and the eventual C2-carboxylate functionality via the reaction of the starting aldehyde with methyl thioglycolate.

-

Intramolecular Cyclization: Formation of the thiophene ring through a base-catalyzed intramolecular condensation.

This strategy was devised for its convergency, atom economy, and the use of readily accessible reagents.

Synthetic Pathway and Mechanistic Discussion

The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow.

Step 1: Nucleophilic Aromatic Substitution (SNA r)

The initial step involves the substitution of the fluorine atom on the aromatic ring with the sulfur nucleophile from methyl thioglycolate. The fluorine atom is activated towards nucleophilic attack by the strong electron-withdrawing effects of the ortho-aldehyde and meta-trifluoromethyl groups.[3][4][5]

Mechanism: The reaction proceeds via a classic SNAr mechanism. The thiolate anion, generated in situ from methyl thioglycolate and a mild base such as potassium carbonate, attacks the carbon atom bearing the fluorine. This addition forms a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.[4][5] Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired thioether intermediate.

Caption: Mechanism of the SNAr reaction.

Step 2: Intramolecular Cyclization

The second step is a base-catalyzed intramolecular condensation, which results in the formation of the benzothiophene ring system. This transformation is analogous to an intramolecular aldol or Perkin-type condensation.[6][7][8]

Mechanism: A suitable base, such as sodium ethoxide, deprotonates the α-carbon of the thioglycolate moiety, which is acidic due to the adjacent ester and sulfur atom. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a five-membered ring intermediate. Subsequent dehydration of this intermediate leads to the formation of the stable, aromatic benzothiophene ring. The choice of a non-aqueous workup in the first step is crucial to carry the intermediate forward without significant purification.

Caption: Mechanism of the intramolecular cyclization.

Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier |

| 4-fluoro-3-(trifluoromethyl)benzaldehyde | 98% | Commercial Source |

| Methyl thioglycolate | 98% | Commercial Source |

| Potassium carbonate (anhydrous) | 99% | Commercial Source |

| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Commercial Source |

| Sodium ethoxide | 95% | Commercial Source |

| Ethanol, absolute | 99.5% | Commercial Source |

| Ethyl acetate | HPLC grade | Commercial Source |

| Hexanes | HPLC grade | Commercial Source |

Step-by-Step Synthesis

Step 1: Synthesis of Methyl 2-((4-formyl-2-(trifluoromethyl)phenyl)thio)acetate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).

-

Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Add methyl thioglycolate (1.1 equivalents) dropwise to the stirred suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in absolute ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents).

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture and neutralize with a dilute solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the final product as a solid.

Data Summary and Expected Results

| Step | Reactants | Key Conditions | Product | Expected Yield |

| 1 | 4-fluoro-3-(trifluoromethyl)benzaldehyde, Methyl thioglycolate, K2CO3 | DMF, 80-90 °C, 4-6 h | Methyl 2-((4-formyl-2-(trifluoromethyl)phenyl)thio)acetate | >90% (crude) |

| 2 | Intermediate from Step 1, Sodium ethoxide | Ethanol, reflux, 2-4 h | This compound | 75-85% (purified) |

Conclusion

The presented two-step synthesis provides a reliable and scalable route to this compound. The methodology is grounded in well-established reaction mechanisms, namely nucleophilic aromatic substitution and intramolecular condensation. The detailed protocols and mechanistic discussions within this guide are designed to enable researchers to successfully replicate and, if necessary, adapt this synthesis for their specific needs in the pursuit of novel therapeutic agents.

References

- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 7. byjus.com [byjus.com]

- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

Structural Elucidation of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including selective estrogen receptor modulators like Raloxifene and 5-lipoxygenase inhibitors such as Zileuton. The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate represents a molecule of significant interest, combining the privileged benzothiophene core with the modulating effects of a -CF₃ group.

Unambiguous structural confirmation of such molecules is a critical step in any research and development pipeline. This guide provides an in-depth, field-proven methodology for the complete characterization of this compound using a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS). The focus is not merely on the data but on the underlying principles and experimental logic that transform raw spectra into a definitive structural assignment.

Molecular Structure and Spectroscopic Overview

The logical first step in any characterization is to examine the target structure. The numbering convention used throughout this guide is presented below. Our analytical approach will systematically verify the presence and connectivity of each component: the benzothiophene ring system, the trifluoromethyl group at the C6 position, and the methyl ester at the C2 position.

Figure 1: Structure and numbering of this compound.

Our multi-technique workflow is designed to provide orthogonal data points, ensuring a self-validating and robust structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and quantity of different nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy Analysis

Proton NMR provides the initial fingerprint of the molecule, confirming the arrangement of protons on the aromatic ring and the presence of the methyl ester.

Expected Spectral Features: Based on data from the closely related ethyl ester analog, we can predict the ¹H NMR spectrum with high confidence[1]. The aromatic region will display signals for H3, H4, H5, and H7.

-

H3 Proton: This proton is on the thiophene ring, adjacent to the electron-withdrawing carboxylate group. It is expected to appear as a singlet at the most downfield position of the aromatic protons, likely around δ 8.1-8.2 ppm . In the ethyl analog, this signal appears at δ 8.16 ppm[1].

-

H7 Proton: This proton experiences the least electronic effect from the substituents and is adjacent to the sulfur atom. It is expected to resonate around δ 7.9-8.0 ppm . The ethyl analog shows this at δ 7.98 ppm[1].

-

H5 Proton: This proton is ortho to the CF₃ group and will show coupling to H4. It is expected to appear as a doublet of doublets (or a more complex multiplet) around δ 7.6-7.7 ppm . The ethyl analog shows this signal at δ 7.63 ppm[1].

-

H4 Proton: This proton is ortho to the CF₃ group on the other side and is expected to be the most upfield of the aromatic protons, appearing as a singlet or a very narrow multiplet around δ 8.1 ppm . The ethyl analog shows this at δ 8.10 ppm[1].

-

Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group will appear as a sharp singlet, typically in the range of δ 3.9-4.0 ppm , well-separated from the aromatic signals.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its well-defined residual solvent peak at δ 7.26 ppm[2].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.0 ppm)[2].

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic multiplets[3].

-

Parameters: Use a standard pulse program with a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy Analysis

Carbon NMR confirms the carbon skeleton and provides invaluable information through carbon-fluorine couplings.

Expected Spectral Features: The spectrum will show 11 distinct carbon signals. The key diagnostic signals are the CF₃ carbon and the aromatic carbons coupled to it. The influence of a trifluoromethyl group on carbon chemical shifts and the characteristic C-F coupling constants are well-documented[4][5].

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in the δ 160-165 ppm range.

-

Aromatic Carbons: The eight carbons of the benzothiophene ring will appear between δ 120-145 ppm .

-

C6 (bearing the -CF₃): This carbon's signal will be significantly influenced by the attached fluorine atoms and is expected around δ 128 ppm , appearing as a quartet due to two-bond coupling (²JCF) with a coupling constant of approximately 32-35 Hz[1][4].

-

C5 and C7: These carbons, ortho to the CF₃ group, will also show coupling. They are expected to appear as quartets due to three-bond coupling (³JCF) with smaller coupling constants of ~4-6 Hz[4][5].

-

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a strong quartet due to the large one-bond C-F coupling (¹JCF) of ~272 Hz[4][5]. Its chemical shift will be in the aromatic region, typically around δ 123-125 ppm .

-

Methyl Ester Carbon (-OCH₃): This aliphatic carbon will appear upfield as a sharp singlet around δ 52-53 ppm [4].

¹⁹F NMR Spectroscopy Analysis

Fluorine-19 NMR is a highly sensitive technique used to confirm the presence and electronic environment of the trifluoromethyl group.

Expected Spectral Features:

-

Since there are no other fluorine atoms in the molecule, the three equivalent fluorine nuclei of the CF₃ group will produce a single, sharp signal.

-

The chemical shift is highly dependent on the electronic nature of the aromatic ring. For a CF₃ group on a benzothiophene ring, the chemical shift is expected in the range of δ -62 to -64 ppm relative to CFCl₃ as an external standard[4][6]. The absence of coupling confirms that the CF₃ group is isolated. The use of benchtop NMR for ¹⁹F analysis has become a convenient method for monitoring reactions involving fluorinated compounds[7].

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, which are critical pieces of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental formula.

Expected Mass Spectrum: The nominal molecular weight of C₁₁H₇F₃O₂S is 260.01 g/mol .

-

Molecular Ion (M⁺˙): In an electron ionization (EI) or electrospray ionization (ESI) spectrum, a prominent peak corresponding to the molecular ion should be observed at m/z 260 .

-

Isotopic Pattern: The presence of sulfur will give rise to a characteristic M+2 peak (due to the ³⁴S isotope) with an abundance of approximately 4.5% relative to the M⁺ peak.

-

Key Fragmentation Patterns:

-

Loss of Methoxy Radical (·OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a fragment at m/z 229 .

-

Loss of Carbomethoxy Radical (·COOCH₃): Loss of the entire ester functional group would result in a fragment at m/z 201 .

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

-

Calculated Mass: The exact mass for [C₁₁H₇F₃O₂S]⁺ is 260.0146 .

-

Experimental Verification: An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated value provides definitive proof of the elemental composition.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the gas chromatograph (GC) inlet, which is typically heated to 250°C.

-

Chromatographic Separation: Use a standard non-polar capillary column (e.g., DB-5ms) with a temperature program (e.g., ramp from 100°C to 280°C at 15°C/min) to separate the compound from any residual solvent or impurities.

-

Ionization and Analysis: The compound eluting from the GC column enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Summary and Integrated Data Analysis

The power of this multi-technique approach lies in the integration of all data points to build an unassailable case for the structure.

Summary of Expected Spectroscopic Data:

| Technique | Feature | Expected Observation | Structural Confirmation |

| ¹H NMR | Chemical Shifts & Integration | 4 aromatic protons, 1 methyl group (3H singlet) | Confirms proton count and type (aromatic vs. aliphatic ester). |

| Coupling Patterns | Distinct multiplets for aromatic protons | Confirms substitution pattern on the benzene ring. | |

| ¹³C NMR | Number of Signals | 11 distinct signals | Confirms the total number of unique carbon atoms. |

| C-F Coupling | Quartet for -CF₃ (¹JCF ~272 Hz), Quartet for C6 (²JCF ~33 Hz) | Unequivocally confirms the presence and position of the -CF₃ group. | |

| ¹⁹F NMR | Chemical Shift | Sharp singlet at ~ -63 ppm | Confirms the electronic environment of the single -CF₃ group. |

| HRMS | Molecular Ion Peak | m/z ≈ 260.0146 | Provides the exact elemental formula: C₁₁H₇F₃O₂S. |

Conclusion

The characterization of this compound is achieved with high confidence through the systematic application and interpretation of NMR and mass spectrometry data. ¹H NMR confirms the proton framework, ¹³C NMR elucidates the carbon skeleton and pinpoints the location of the trifluoromethyl group via characteristic C-F coupling, and ¹⁹F NMR provides a direct and sensitive confirmation of the fluorine substituent. Finally, high-resolution mass spectrometry validates the elemental formula, leaving no ambiguity. This integrated workflow represents a robust, self-validating system essential for advancing compounds in research and drug development pipelines.

References

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, characterization, and potential applications, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials. The guide is structured to deliver not just data, but also a deeper understanding of the scientific principles underpinning the compound's behavior and utility.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1][2] The fusion of a benzene ring with a thiophene ring creates a rigid, planar scaffold that is amenable to a wide range of chemical modifications. The introduction of a trifluoromethyl (-CF3) group, as seen in the title compound, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide focuses on the methyl ester derivative, a key intermediate for further chemical elaboration.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on data from suppliers and analogous compounds, we can compile a set of key physical and chemical properties.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | |

| CAS Number | 863118-41-6 | [4] |

| Molecular Formula | C₁₁H₇F₃O₂S | [4] |

| Molecular Weight | 260.23 g/mol | [4] |

| Appearance | White to yellow solid (predicted) | Based on related compounds |

| Purity | ≥96% | [4] |

| Melting Point | 123-124 °C (for the 5-trifluoromethyl isomer) | [5][6] This value is for a closely related isomer and should be considered an estimate. |

| Boiling Point | 312.4±37.0 °C (Predicted) | [5] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | General chemical principles |

| InChI Key | QHWPUCBUPABCRG-UHFFFAOYSA-N | [4] |

Synthesis and Chemical Reactivity

Representative Synthesis Workflow

The synthesis of this compound typically starts from the corresponding carboxylic acid.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Representative)

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

Chemical Reactivity

The reactivity of this compound is governed by its principal functional groups:

-

Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Furthermore, it can be converted to an amide by reaction with amines or to a primary alcohol by reduction with strong reducing agents like lithium aluminum hydride.

-

Benzothiophene Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl and carboxylate groups will influence the position and rate of substitution.

-

Trifluoromethyl Group: The -CF3 group is generally stable to most reaction conditions.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Methyl Protons (-OCH₃): A singlet is expected around δ 3.9 ppm.

-

Aromatic Protons: The protons on the benzothiophene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern. For the 6-trifluoromethyl isomer, one would expect to see distinct signals for the protons at the 3, 4, 5, and 7 positions.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A signal is expected in the range of δ 160-170 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm is anticipated.

-

Trifluoromethyl Carbon (-CF₃): A quartet is expected due to coupling with the fluorine atoms, typically in the range of δ 120-130 ppm.

-

Aromatic Carbons: The carbons of the benzothiophene ring will resonate in the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-F Stretch: Strong absorption bands characteristic of the C-F bonds in the trifluoromethyl group will be present, typically in the range of 1100-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The molecular ion peak (M⁺) would be observed at m/z = 260. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Applications in Research and Development

Derivatives of benzothiophene are widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][9][10] The presence of the trifluoromethyl group often enhances the biological efficacy of these compounds.

Potential Therapeutic Areas

-

Oncology: Benzothiophene derivatives have been investigated as inhibitors of various protein kinases and other targets relevant to cancer therapy.[3]

-

Infectious Diseases: The scaffold has been explored for the development of new antibacterial and antifungal agents.[7][10]

-

Materials Science: The rigid, aromatic structure of benzothiophenes makes them interesting candidates for the development of organic electronic materials.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules. The ester functionality can be readily converted into other functional groups, allowing for the construction of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Caption: Potential applications of this compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this guide provides a comprehensive overview based on available information and logical scientific inference from closely related structures. Its versatile chemical nature and the established biological importance of the benzothiophene scaffold make it a compound of high interest for further research and development.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

- 3. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 5-TRIFLUOROMETHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | 146137-92-0 [m.chemicalbook.com]

- 6. 146137-92-0 CAS MSDS (5-TRIFLUOROMETHYL-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [ircommons.uwf.edu]

Solubility of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate in common organic solvents

An In-depth Technical Guide on the Solubility of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Solubility in Pharmaceutical Sciences

This compound is a fluorinated heterocyclic compound with a structure that suggests potential applications in medicinal chemistry. The benzothiophene core is a key scaffold in a variety of pharmacologically active molecules, and the inclusion of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability. However, for any compound to be a viable drug candidate, its solubility must be well-understood.

Solubility is a critical physicochemical property that profoundly impacts a drug's bioavailability, formulation, and overall therapeutic efficacy.[1][2] Poor solubility can lead to inadequate absorption from the gastrointestinal tract, resulting in low and variable drug concentrations in the bloodstream.[3][4] Therefore, a thorough characterization of a compound's solubility in various solvents is a fundamental step in the drug development process.

This technical guide provides a comprehensive, step-by-step protocol for determining the solubility of this compound in a range of common organic solvents. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate high-quality solubility data.

Understanding the Molecular Structure and Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][5][6] The molecular structure of this compound offers several clues to its expected solubility behavior:

-

Benzothiophene Core: This fused aromatic ring system is relatively nonpolar and will contribute to the compound's solubility in nonpolar and moderately polar solvents.

-

Trifluoromethyl Group (-CF3): This is a highly lipophilic and electron-withdrawing group. While it increases lipophilicity, it can also engage in dipole-dipole interactions, potentially influencing solubility in a complex manner.

-

Methyl Ester Group (-COOCH3): This group adds a degree of polarity to the molecule due to the presence of oxygen atoms and the potential for hydrogen bond acceptance.

Based on these structural features, it can be predicted that this compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in a range of organic solvents. The precise solubility will depend on the interplay of these functional groups and the specific properties of each solvent.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[7][8] The following protocol provides a detailed procedure for its implementation.

Materials and Reagents

-

This compound (purity >98%)

-

A selection of organic solvents (HPLC grade or higher), for example:

-

Hexane (nonpolar)

-

Toluene (nonpolar, aromatic)

-

Dichloromethane (polar aprotic)

-

Acetone (polar aprotic)

-

Ethyl Acetate (polar aprotic)

-

Ethanol (polar protic)

-

Methanol (polar protic)

-

-

Deionized water (for HPLC mobile phase)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable modifier for HPLC)

-

Scintillation vials or other suitable glass vials with screw caps

-

Syringe filters (0.22 µm, compatible with the organic solvents used)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical balance

Instrumentation

-

Shaking incubator or orbital shaker with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical column suitable for reverse-phase chromatography (e.g., C18)

-

Centrifuge (optional)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount that is visibly in excess of what will dissolve should be used to ensure a saturated solution is achieved.

-

Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[8]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter (0.22 µm) to the syringe and filter the solution into a clean vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.[9]

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or the HPLC mobile phase).

-

Perform a series of serial dilutions of the stock solution to create a set of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate mobile phase and flow rate to achieve good separation and peak shape for the analyte. A gradient elution may be necessary.

-

Inject the prepared calibration standards to generate a calibration curve by plotting peak area versus concentration.

-

Inject the diluted samples from the solubility experiments.

-

-

Data Analysis and Solubility Calculation:

-

Determine the concentration of the diluted samples by interpolating their peak areas on the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Hypothetical Data Presentation and Interpretation

The following table presents a hypothetical set of solubility data for this compound in a range of common organic solvents. This data is for illustrative purposes only to demonstrate how results would be presented and interpreted.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |

| Hexane | 0.1 | < 1 |

| Toluene | 2.4 | 15 |

| Dichloromethane | 3.1 | 50 |

| Ethyl Acetate | 4.4 | 45 |

| Acetone | 5.1 | 60 |

| Ethanol | 5.2 | 25 |

| Methanol | 6.6 | 10 |

Interpretation of Hypothetical Data:

-

The low solubility in hexane is expected due to the significant difference in polarity.

-

The moderate solubility in toluene can be attributed to the aromatic nature of both the solute and the solvent.

-

The highest solubility is observed in polar aprotic solvents like dichloromethane and acetone, which can effectively solvate the polar ester group and interact with the aromatic system without the competing hydrogen bonding network of protic solvents.

-

The lower solubility in polar protic solvents like ethanol and methanol could be due to the solvent molecules preferring to interact with each other through hydrogen bonding rather than solvating the relatively less polar solute molecule.

Safety Precautions

Working with organic solvents and fluorinated compounds requires strict adherence to safety protocols.

-

Handling of this compound:

-

Handling of Organic Solvents:

Conclusion

A thorough understanding of the solubility of a potential drug candidate is indispensable for its successful development. This guide has provided a detailed, scientifically grounded protocol for determining the solubility of this compound in common organic solvents using the reliable shake-flask method coupled with HPLC analysis. By following this protocol and adhering to the outlined safety procedures, researchers can generate accurate and reproducible solubility data, which is essential for making informed decisions in the drug discovery and development process.

References

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. homework.study.com [homework.study.com]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. tcichemicals.com [tcichemicals.com]

- 14. scribd.com [scribd.com]

- 15. simplesolvents.com [simplesolvents.com]

A Technical Guide to the Discovery and Isolation of Novel Benzothiophene Derivatives with Trifluoromethyl Groups

Abstract

This technical guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and isolation of novel benzothiophene derivatives featuring trifluoromethyl (CF3) groups. Benzothiophene scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind key experimental choices.

Introduction: The Strategic Imperative for Trifluoromethylated Benzothiophenes

Benzothiophene, a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring, is a cornerstone in the development of novel therapeutics.[6][7] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this core structure, highlighting its clinical significance.[6][7] The diverse biological activities of benzothiophene derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of medicinal chemistry research.[1][2][8][9][10]

The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[3][4][11] The unique attributes of the -CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and increasing the drug's half-life.[5]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4][5]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl substituent can alter the electronic properties of the benzothiophene ring system, potentially leading to improved binding affinity with biological targets.[3][5]

This guide will delineate the key stages involved in the generation and purification of these promising compounds, from initial synthetic design to the isolation of highly pure final products.

Synthetic Strategies for Trifluoromethylated Benzothiophenes

The introduction of a trifluoromethyl group onto the benzothiophene scaffold can be achieved through various synthetic routes. The choice of method often depends on the desired regioselectivity and the availability of starting materials.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents are powerful tools for the direct introduction of the CF3 group. Reagents such as S-(trifluoromethyl)dibenzothiophenium salts (e.g., Umemoto reagents) are effective for this purpose.[12]

Conceptual Workflow for Electrophilic Trifluoromethylation

Caption: General workflow for electrophilic trifluoromethylation.

Protocol: Electrophilic Trifluoromethylation of a Benzothiophene Derivative

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the benzothiophene precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).[13][14]

-

Addition of Reagent: Add the electrophilic trifluoromethylating agent (e.g., Umemoto reagent IV, 1.2 eq) portion-wise at room temperature.[12]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Metal-Free Synthesis Approaches

To circumvent potential contamination with transition metals, metal-free synthetic methodologies have gained traction.[15] These can involve cascade reactions or the use of specific precursors that facilitate C-H functionalization.[15]

Multi-component Domino Reactions

For the rapid generation of highly functionalized benzothiophenes, one-pot, multi-component reactions offer an efficient strategy.[16] These "domino" protocols can form multiple new bonds in a single operation, leading to complex molecular architectures.[16]

Isolation and Purification of Novel Derivatives

The successful isolation and purification of the synthesized benzothiophene derivatives are critical for their subsequent biological evaluation. A combination of chromatographic and crystallization techniques is typically employed.

Column Chromatography

Flash column chromatography is the primary method for the initial purification of the crude reaction mixture.

Table 1: Typical Parameters for Column Chromatography

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica gel (230-400 mesh) | Provides good separation for a wide range of compound polarities. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of compounds with varying polarities. |

| Detection | UV light (254 nm) | Benzothiophene derivatives are typically UV-active. |

Recrystallization

For obtaining highly pure, crystalline material, recrystallization is an effective technique.

Protocol: Recrystallization of a Trifluoromethylated Benzothiophene

-

Solvent Selection: Dissolve the partially purified compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water).

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[17]

-

Drying: Dry the purified crystals under vacuum.

Structural Elucidation and Characterization

The unambiguous determination of the structure of the newly synthesized compounds is paramount. A combination of spectroscopic techniques is utilized for this purpose.

Spectroscopic Analysis

The synthesized compounds are characterized using a suite of spectral data to confirm their structures.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure and the connectivity of atoms. ¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the trifluoromethyl group.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.[18][19]

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[18][19]

Table 2: Example Spectroscopic Data for a Hypothetical Trifluoromethylated Benzothiophene

| Technique | Observed Data | Interpretation |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm) | Confirms the benzothiophene core. |

| ¹³C NMR | Quartet (due to C-F coupling) | Indicates the presence of the CF3 group. |

| ¹⁹F NMR | Singlet (around -60 ppm) | Characteristic of a trifluoromethyl group. |

| MS (HRMS) | Calculated and found m/z values match | Confirms the elemental composition. |

| IR (cm⁻¹) | Strong C-F stretching bands | Confirms the presence of the trifluoromethyl group. |

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming the regiochemistry of trifluoromethyl group substitution and the overall molecular geometry.[20]

Workflow for Structural Characterization

Caption: Workflow for the structural characterization of novel compounds.

Conclusion and Future Perspectives

The methodologies outlined in this guide provide a robust framework for the discovery and isolation of novel trifluoromethylated benzothiophene derivatives. The strategic incorporation of the trifluoromethyl group into the benzothiophene scaffold holds significant promise for the development of new therapeutic agents with enhanced pharmacological profiles. Future research in this area will likely focus on the development of more efficient and regioselective trifluoromethylation methods, as well as the exploration of the biological activities of a wider range of these derivatives.

References

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. David J. Procter - Wikipedia [en.wikipedia.org]

- 16. malayajournal.org [malayajournal.org]

- 17. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]

- 18. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(3-Butenyl)benzoic Acid (CAS 863118-41-6) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-butenyl)benzoic acid (CAS 863118-41-6), a substituted benzoic acid with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, synthesis and purification protocols, and explore its potential biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering both established knowledge and scientifically grounded insights for future investigations.

Molecular Profile and Physicochemical Properties

4-(3-Butenyl)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a 3-butenyl group at the para position.[1] This unique structure, featuring both a carboxylic acid and an alkene functional group, makes it a versatile building block in the synthesis of more complex molecules.[1]

Chemical Structure and Identifiers

-

IUPAC Name: 4-(but-3-en-1-yl)benzoic acid

-

CAS Number: 863118-41-6

-

Molecular Formula: C₁₁H₁₂O₂

-

Canonical SMILES: C=CCCc1ccc(cc1)C(=O)O

Physicochemical Data

A summary of the key physicochemical properties of 4-(3-butenyl)benzoic acid is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection for reactions and analytical method development.

| Property | Value | Source |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 90-92 °C | [1] |

| Boiling Point | ~250 °C (estimated) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; poorly soluble in water. | [1] |

| pKa | ~4.2 | [1] |

Synthesis and Purification Strategies

The synthesis of 4-(3-butenyl)benzoic acid can be approached through several established organic chemistry methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and purity requirements.

Recommended Synthetic Pathways

Two primary and effective methods for the synthesis of 4-(3-butenyl)benzoic acid are Friedel-Crafts alkylation and Suzuki-Miyaura coupling.[1]

A. Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction involves the alkylation of a benzene ring. In this case, benzoic acid is reacted with a 3-butenyl halide in the presence of a Lewis acid catalyst.

B. Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction offers a more modern and often higher-yielding alternative. It involves the reaction of a boronic acid derivative with an organohalide.

Below is a diagram illustrating these two synthetic approaches.

Caption: Synthetic routes to 4-(3-Butenyl)benzoic Acid.

Detailed Experimental Protocol: Friedel-Crafts Alkylation

This protocol provides a step-by-step methodology for the synthesis of 4-(3-butenyl)benzoic acid via Friedel-Crafts alkylation.

Materials:

-

Benzoic acid

-

3-Butenyl chloride (or bromide)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-butenyl chloride (1.1 eq) in anhydrous DCM to the stirred suspension.

-

To this mixture, add a solution of benzoic acid (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 4-(3-butenyl)benzoic acid.

Analytical Characterization

The identity and purity of the synthesized 4-(3-butenyl)benzoic acid should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a good starting point.

-

Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the vinyl protons of the butenyl group, and the aliphatic protons of the linker.

-

¹³C NMR: Expect signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the butenyl side chain.

Potential Biological Activities and Mechanistic Insights

While specific in-depth biological studies on 4-(3-butenyl)benzoic acid are not extensively reported in the literature, its structural features and the known activities of related benzoic acid derivatives suggest several promising avenues for investigation. The initial indications of its interaction with enzymes such as catalase and superoxide dismutase, as well as heat shock proteins, point towards a potential role in modulating cellular redox states and stress responses.[1]

Postulated Mechanisms of Action

Based on its chemical structure, 4-(3-butenyl)benzoic acid may exhibit a range of biological effects. The diagram below illustrates a hypothetical workflow for investigating its biological activity.

Caption: Workflow for Investigating Biological Activity.

Recommended In Vitro Assays

To elucidate the biological potential of 4-(3-butenyl)benzoic acid, a tiered screening approach is recommended.

A. Cytotoxicity Screening (MTT Assay Protocol): This assay determines the compound's effect on cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

4-(3-Butenyl)benzoic acid (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 4-(3-butenyl)benzoic acid (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Antioxidant Activity (DPPH Radical Scavenging Assay): This assay assesses the compound's ability to neutralize free radicals.

Materials:

-

4-(3-Butenyl)benzoic acid (dissolved in methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Ascorbic acid (positive control)

-

Methanol

-

96-well plates

Procedure:

-

Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

Sourcing and Procurement

4-(3-Butenyl)benzoic acid is available from several commercial chemical suppliers. When sourcing this compound for research purposes, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity.

Reputable Suppliers:

-

Sigma-Aldrich

-

VWR

-

EvitaChem

It is recommended to purchase from suppliers who provide detailed analytical data, including HPLC and NMR spectra, to ensure the quality of the material for experimental use.

Conclusion

4-(3-Butenyl)benzoic acid (CAS 863118-41-6) is a compound with considerable potential for applications in synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel bioactive molecules. While its biological profile is not yet fully elucidated, preliminary information suggests that it may play a role in modulating cellular stress responses. The experimental protocols and investigative workflows provided in this guide offer a solid foundation for researchers to explore the synthesis, properties, and potential therapeutic applications of this intriguing molecule. Further in-depth studies are warranted to fully uncover its mechanism of action and to evaluate its efficacy in relevant disease models.

References

Biological Activity Screening of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate Derivatives

An In-Depth Technical Guide

Introduction

The benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its structural versatility and wide range of pharmacological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, serves as a "privileged structure," frequently appearing in molecules with significant biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6]

This guide focuses on derivatives of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, a scaffold that combines the proven biological relevance of benzothiophene with the advantageous physicochemical properties conferred by the trifluoromethyl moiety. We present a strategic, in-depth framework for the systematic screening of these derivatives to identify and characterize their therapeutic potential. This document moves beyond simple protocol recitation, delving into the rationale behind the proposed screening cascade to empower researchers in their quest for novel therapeutic agents.

Section 1: The Pharmacological Rationale

The selection of the 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate core is deliberate. The planar, electron-rich benzothiophene system provides an excellent foundation for interacting with various enzymes and receptors.[4] The CF3 group at the 6-position is particularly strategic; its strong electron-withdrawing nature can significantly modulate the electronic properties of the entire ring system, potentially influencing target binding and pharmacokinetics. Furthermore, the methyl carboxylate at the 2-position offers a convenient synthetic handle for creating diverse libraries of derivatives through amide coupling or other modifications, allowing for a systematic exploration of the structure-activity relationship (SAR).

Recent studies have highlighted that benzothiophene derivatives bearing a CF3 group exhibit potent anticancer activities.[7][8] This underscores the potential of this specific chemical space for identifying novel drug candidates.

Section 2: Synthesis Overview

A robust screening campaign begins with the efficient synthesis of a diverse compound library. The core scaffold, 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, can be synthesized, providing the essential precursor for generating a library of derivatives.[8] A common and effective strategy involves converting the carboxylic acid to its corresponding acylhydrazone, which has been shown to be a relevant functional group for antimicrobial activity.[8]

Diagram 1: General Synthetic Strategy

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl-Substituted Benzothiophene Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Advantage of Fluorination in a Privileged Heterocycle

The benzothiophene core, a bicyclic aromatic structure composed of a fused benzene and thiophene ring, is a well-established "privileged scaffold" in medicinal chemistry. Its inherent physicochemical properties and structural rigidity allow it to serve as a versatile framework for designing compounds that interact with a wide array of biological targets. This has led to the development of successful drugs such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold represents a powerful approach in modern drug design. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, improved selectivity, and better metabolic stability.[1][2] This technical guide delves into the promising therapeutic targets of trifluoromethyl-substituted benzothiophenes, with a focus on their potential in oncology and neuroscience.

Anticancer Targets: The Inhibition of PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in a variety of hematological and solid tumors.[3][4][5] These kinases play a crucial role in regulating cell cycle progression, promoting cell survival, and inhibiting apoptosis, making them attractive targets for cancer therapy.[3][5] The development of small molecule inhibitors targeting the ATP-binding pocket of PIM kinases is an active area of research.

While direct studies on trifluoromethyl-substituted benzothiophenes as PIM kinase inhibitors are emerging, the potency of related trifluoromethyl-containing heterocyclic compounds highlights the potential of this chemical motif. For instance, TP-3654, a compound featuring a trifluoromethylphenyl group, has been identified as a potent pan-PIM kinase inhibitor.[6]

| Kinase | K i (nM) |

| PIM-1 | 1.2 |

| PIM-2 | 12 |

| PIM-3 | 0.8 |

| Table 1: Biochemical potency of the trifluoromethyl-containing compound TP-3654 against the three PIM kinase isoforms. Data sourced from a 2015 study on potential treatments for urothelial carcinomas.[6] |

The trifluoromethyl group in such inhibitors often occupies a hydrophobic pocket within the kinase active site, contributing to the compound's high affinity and selectivity. The cellular activity of these compounds can be confirmed by observing a reduction in the phosphorylation of downstream PIM kinase substrates, such as the pro-apoptotic protein BAD.[6]

PIM-1 Signaling Pathway

Caption: PIM-1 Signaling Pathway and Point of Inhibition.

Central Nervous System Targets: Modulation of Serotonin Receptors

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter system involved in regulating mood, cognition, and perception. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target for a variety of therapeutic agents, including atypical antipsychotics and psychedelics.[7][8] Substituted benzothiophenes have been investigated as ligands for serotonin receptors, and the incorporation of a trifluoromethyl group can significantly modulate their activity.

Trifluoromethyl-substituted phenethylamines, which share structural similarities with potential benzothiophene derivatives, have been shown to be potent 5-HT2A receptor agonists.[1] The trifluoromethyl group can influence the binding affinity (Ki) and functional potency (EC50) of these compounds.

| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |

| 2C-TFM | 90.39 | 2.153 |

| Table 2: In vitro activity of a trifluoromethyl-substituted phenethylamine at the human 5-HT2A receptor. Data sourced from a 2022 BioWorld article.[1] |

The high potency of these compounds underscores the potential for developing trifluoromethyl-substituted benzothiophenes as novel CNS-active agents. The specific placement of the trifluoromethyl group on the benzothiophene scaffold would be critical in determining the selectivity and functional activity at different serotonin receptor subtypes.

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Methodologies: A Framework for Target Validation and Compound Screening

The identification and characterization of therapeutic targets for novel compounds like trifluoromethyl-substituted benzothiophenes require a robust and systematic experimental approach. The following protocols provide a foundation for assessing the activity of these compounds against PIM kinases and serotonin receptors.

Experimental Workflow

Caption: General Experimental Workflow for Drug Discovery.

Protocol 1: PIM-1 Kinase Inhibition Assay (Radiometric)

This biochemical assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by PIM-1 kinase.

Materials:

-

Recombinant human PIM-1 kinase

-

PIM-1 kinase substrate (e.g., a synthetic peptide)

-

[γ-³³P]ATP

-

Kinase reaction buffer

-

Test compounds (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the PIM-1 kinase, its substrate, and the kinase reaction buffer.

-

Add the test compound at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[9]

Protocol 2: Cell Viability Assay (MTT Assay)

This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a line with high PIM-1 expression)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Serotonin 5-HT2A Receptor Binding Assay (Radioligand)

This assay determines the affinity of a test compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor

-

Radioligand (e.g., [³H]ketanserin)

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A ligand)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and assay buffer.

-

Add the test compound at various concentrations. For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value.

Conclusion and Future Directions

The strategic incorporation of trifluoromethyl groups into the benzothiophene scaffold presents a compelling avenue for the discovery of novel therapeutic agents. The evidence for the potent activity of trifluoromethyl-containing compounds against key targets in oncology (PIM kinases) and neuroscience (serotonin receptors) provides a strong rationale for the synthesis and evaluation of novel trifluoromethyl-substituted benzothiophene derivatives. The methodologies outlined in this guide offer a clear framework for advancing these promising compounds from initial screening to lead optimization. Future research should focus on establishing clear structure-activity relationships to fine-tune the potency, selectivity, and pharmacokinetic properties of this exciting class of molecules.

References

- 1. | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer [physchemres.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–activity relationships of serotonin 5‐HT2A agonists | Semantic Scholar [semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

In Silico Modeling of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate Protein Binding: An In-Depth Technical Guide

Introduction